molecular formula C7H10N2 B052232 3,5-Dimethylpyridin-2-amine CAS No. 41995-30-6

3,5-Dimethylpyridin-2-amine

Cat. No. B052232
CAS RN: 41995-30-6
M. Wt: 122.17 g/mol
InChI Key: NLDDLJBGRZJASZ-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridin-2-amine (3,5-DMP) is a chemical compound that is widely used in the laboratory for a variety of scientific applications. It is a colorless liquid at room temperature, with a melting point of 22°C and a boiling point of 93°C. 3,5-DMP has a molecular weight of 109.14 g/mol and a density of 1.09 g/cm3. It is a highly polar compound with a solubility of 0.2 g/100 mL in water, and is soluble in ethanol, methanol, and acetone. 3,5-DMP has a wide variety of uses in the laboratory due to its unique properties, including its ability to act as a catalyst in chemical reactions, its low toxicity, and its low cost.

Scientific Research Applications

  • Synthesis Methods and Characterization :

    • A new synthetic route to 3,5-Diaminopyridine from 3,5-dimethylpyridine was developed, featuring mild reaction conditions and high efficiency (Xu Shichao, 2012).
  • Catalysis and Reaction Mechanisms :

    • Chiral amines, including compounds related to 3,5-dimethylpyridine, were used to catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, leading to optically active substituted 5-keto aldehydes (Melchiorre & Jørgensen, 2003).
    • The preparation and characterization of novel iron(II) complexes involving 3,5-dimethylpyridine showed alterations in Fe–N bond length and high-spin states, indicating potential applications in materials science (Várhelyi et al., 2015).
  • Thermodynamics and Physical Properties :

    • The thermodynamics of mixtures containing 3,5-dimethylpyridine were studied, revealing insights into amine–amine interactions and steric effects in systems with various solvents (González et al., 2008).
  • Hydrogen Bonding and Molecular Interactions :

    • A study of the strong OHN hydrogen bond in complexes with 3,5-dimethylpyridine revealed insights into the mechanism of proton transfer in these bonds, which is significant for understanding molecular interactions in chemistry (Majerz & Gutmann, 2011).
  • Chemical Analysis and Extraction Techniques :

    • Advanced extraction techniques were employed to analyze non-polar heterocyclic aromatic amines in beefburgers, with 3,5-dimethylpyridine being one of the amines analyzed (Mesa et al., 2013).
  • Polymerization Processes :

    • Research on the living cationic polymerization of vinyl monomers demonstrated the role of 2,6-dimethylpyridine (related to 3,5-dimethylpyridine) in stabilizing growing carbocations in polymer chains (Higashimura et al., 1989).
  • Neurotoxicity Studies :

    • Investigations into the neurotoxicity of certain compounds found that 3,4-dimethyl substitution (related to 3,5-dimethylpyridine) accelerates pyrrole formation and protein crosslinking, with implications in neuropathy research (Anthony et al., 1983).

Safety and Hazards

The safety information for 3,5-Dimethylpyridin-2-amine includes several hazard statements such as H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3,5-Dimethylpyridin-2-amine is primarily used as a ligand in nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . It has an electron-rich di(2-picolyl)amine (DPA) backbone, which allows the introduction of alkyl groups into aryl moieties .

Mode of Action

The compound interacts with its targets by acting as a ligand in the nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . This interaction results in the introduction of alkyl groups into aryl moieties .

Biochemical Pathways

It’s known that the compound plays a crucial role in the c(sp2)-c(sp3) cross-coupling reactions . The downstream effects of these reactions can lead to the synthesis of sp3-carbon-rich compounds with low planarity, which are gathering more attention in drug discovery research to improve off-target effects and lipophilicity .

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound also has a good skin permeation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a ligand in nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . These reactions allow the introduction of alkyl groups into aryl moieties, leading to the synthesis of sp3-carbon-rich compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is stable at room temperature .

properties

IUPAC Name

3,5-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDLJBGRZJASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194802
Record name 3,5-Dimethylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41995-30-6
Record name 3,5-Dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41995-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyridin-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyridin-2-amine
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Synthesis routes and methods

Procedure details

3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine (6.5 g, 27.7 mmol) was mixed with 2,2,2-trifluoroacetic acid (46 mL, 621 mmol) and heated to 50° C. for 4.5 hours. The mixture was concentrated in vacuo then diluted with dichloromethane (10 mL) and water (10 mL). The layers were partioned and aqueous phase was neutralised to pH 7-8 using saturated bicarbonate solution. The product was then extracted with dichloromethane (3×10 mL) and the organics were dried using a phase separator cartridge. The solvent was evaporated in vacuo to give the title compound (2.99 g) as a white solid. LCMS (2 min, High pH) Rt 0.69 min, m/z (ES+) 123 (M+H).
Name
3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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